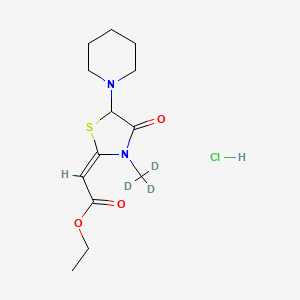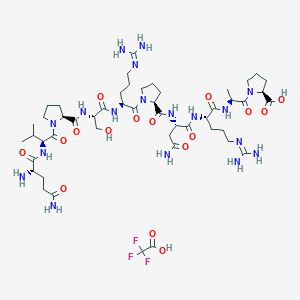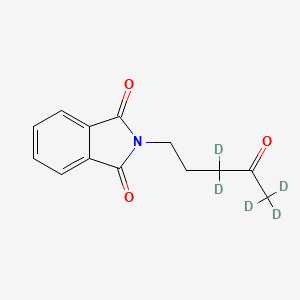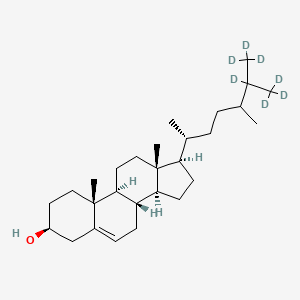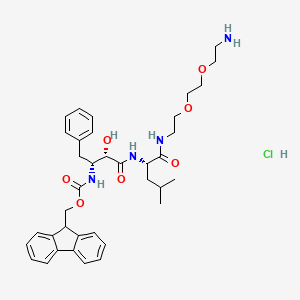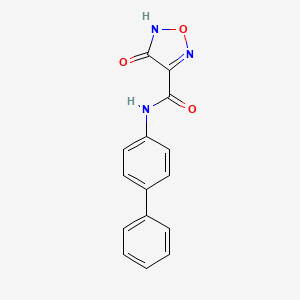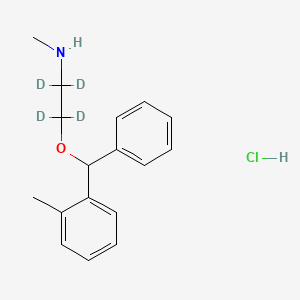
Tofenacin Hydrochloride Salt-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tofenacin Hydrochloride Salt-d4 is a deuterated form of Tofenacin Hydrochloride, which is a biochemical compound used primarily in proteomics research. The molecular formula of this compound is C17H17D4NO•HCl, and it has a molecular weight of 295.84 . This compound is often utilized in scientific studies due to its stable isotopic labeling, which aids in various analytical techniques.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tofenacin Hydrochloride Salt-d4 involves the incorporation of deuterium atoms into the molecular structure of Tofenacin Hydrochloride. This process typically requires the use of deuterated reagents and solvents to ensure the replacement of hydrogen atoms with deuterium. The reaction conditions often include controlled temperatures and pressures to facilitate the deuteration process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. Quality control measures are implemented to ensure the consistency and isotopic purity of the compound.
化学反应分析
Types of Reactions
Tofenacin Hydrochloride Salt-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction conditions typically involve acidic or basic environments.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction conditions often involve anhydrous solvents and controlled temperatures.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols or amines. Substitution reactions can produce a wide range of substituted derivatives.
科学研究应用
Tofenacin Hydrochloride Salt-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used in analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of catalysis.
作用机制
The mechanism of action of Tofenacin Hydrochloride Salt-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and the stability of intermediates. This isotopic effect can be used to study reaction mechanisms and identify key steps in biochemical pathways.
相似化合物的比较
Tofenacin Hydrochloride Salt-d4 is unique due to its deuterated nature, which provides distinct advantages in analytical and research applications. Similar compounds include:
Tofenacin Hydrochloride: The non-deuterated form of the compound, used in similar applications but without the isotopic labeling.
Orphenadrine Hydrochloride: A related compound with similar chemical structure and applications in muscle relaxation and pain relief.
Demethylorphenadrine Hydrochloride: Another related compound with similar uses in research and medicine.
The uniqueness of this compound lies in its stable isotopic labeling, which enhances its utility in various scientific studies.
属性
分子式 |
C17H22ClNO |
|---|---|
分子量 |
295.8 g/mol |
IUPAC 名称 |
1,1,2,2-tetradeuterio-N-methyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)17(19-13-12-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/i12D2,13D2; |
InChI 键 |
YAXWIYFUVISXRS-QJUQVXHISA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])OC(C1=CC=CC=C1)C2=CC=CC=C2C)NC.Cl |
规范 SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCNC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



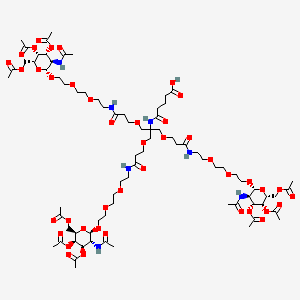
![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12424905.png)
![7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-6-methoxychromen-2-one](/img/structure/B12424909.png)
